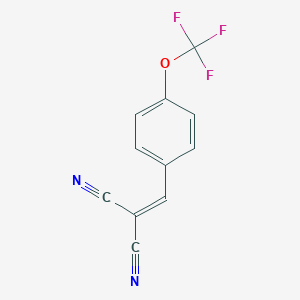
4-(Trifluoromethoxy)benzalmalononitrile
Übersicht
Beschreibung
4-(Trifluoromethoxy)benzalmalononitrile is an aromatic compound . It is a chemical compound with the molecular formula C11H5F3N2O. It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)benzalmalononitrile involves various chemical reactions. One of the methods involves the reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro (trifluoromethoxy)benzene, in acetonitrile and under microwave irradiation, which generates a trifluoromethoxide anion . This anion is able to substitute activated bromides .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)benzalmalononitrile is characterized by the presence of a trifluoromethoxy group attached to a benzene ring . The molecular formula is C11H5F3N2O and the molecular weight is 238.16g/mol.
Chemical Reactions Analysis
The trifluoromethoxy functional group in 4-(Trifluoromethoxy)benzalmalononitrile has distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . This group participates in various chemical reactions, including trifluoromethoxylation reactions .
Wirkmechanismus
While the specific mechanism of action of 4-(Trifluoromethoxy)benzalmalononitrile is not mentioned in the search results, compounds containing the trifluoromethoxy group have been found to exhibit strong biological activity . For example, some trifluoromethoxy-containing proguanil derivatives have shown significant anti-cancer abilities .
Safety and Hazards
4-(Trifluoromethoxy)benzalmalononitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers . Thus, 4-(Trifluoromethoxy)benzalmalononitrile and other trifluoromethoxy compounds have a great potential for future research and applications in various fields.
Eigenschaften
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)17-10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSVBZEJVVQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzalmalononitrile | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460744.png)
![3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460746.png)
![N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460747.png)
![3-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460748.png)
![3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460750.png)
![3-amino-6-tert-butyl-N-(1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460751.png)
![2-[[6-acetyl-3-cyano-4-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-2-yl]sulfanyl]-N-(3-cyanophenyl)acetamide](/img/structure/B460753.png)
![3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460754.png)
![3-amino-N-(5-chloro-2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460759.png)
![6-acetyl-3-amino-N-(4-chloro-2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460760.png)
![6-acetyl-3-amino-N-[(4-methoxyphenyl)methyl]-4-(trifluoromethyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460762.png)
![6-acetyl-3-amino-N-(2-chlorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460764.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460765.png)
![6-acetyl-3-amino-N-(2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460766.png)